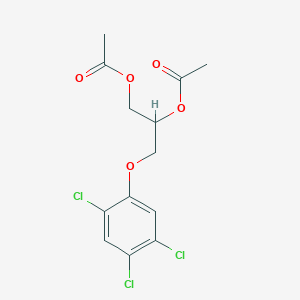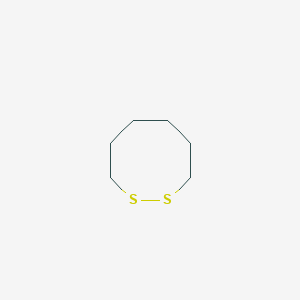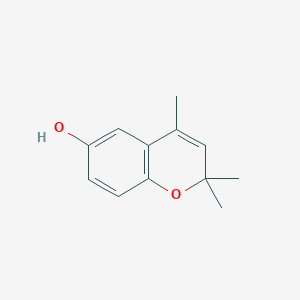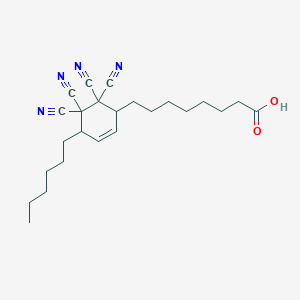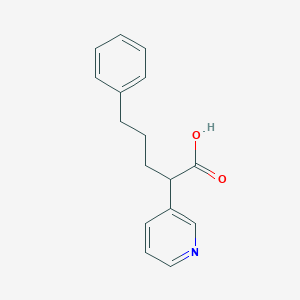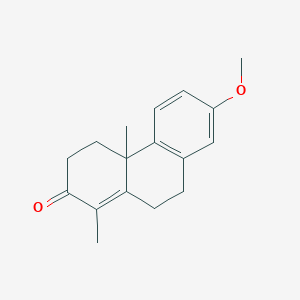
7-Methoxy-1,4a-dimethyl-4,4a,9,10-tetrahydrophenanthren-2(3h)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methoxy-1,4a-dimethyl-4,4a,9,10-tetrahydrophenanthren-2(3h)-one is an organic compound belonging to the phenanthrene family Phenanthrenes are polycyclic aromatic hydrocarbons consisting of three fused benzene rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-1,4a-dimethyl-4,4a,9,10-tetrahydrophenanthren-2(3h)-one typically involves multi-step organic reactions. A common approach might include:
Formation of the Phenanthrene Core: This can be achieved through cyclization reactions of suitable precursors.
Introduction of Methoxy Group: Methoxylation can be performed using methanol and a suitable catalyst.
Dimethylation: Methyl groups can be introduced via alkylation reactions using methylating agents like methyl iodide.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, efficient catalysts, and scalable reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.
Reduction: Reduction reactions might lead to the formation of dihydro or tetrahydro derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the methoxy or methyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic substitution or strong bases for nucleophilic substitution.
Major Products
The major products depend on the specific reactions and conditions used. For example, oxidation might yield quinones, while reduction could produce more saturated hydrocarbons.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Derivatives: Used as a precursor for synthesizing various phenanthrene derivatives.
Study of Aromaticity: Helps in understanding the aromatic nature and reactivity of polycyclic aromatic hydrocarbons.
Biology
Biological Activity: Potential studies on its biological activity, including anti-inflammatory or anticancer properties.
Medicine
Drug Development: Exploration as a scaffold for developing new pharmaceuticals.
Industry
Material Science:
Mecanismo De Acción
The mechanism of action would depend on the specific application. For instance, if used in drug development, it might interact with specific molecular targets such as enzymes or receptors, influencing biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
Phenanthrene: The parent compound without methoxy and dimethyl substitutions.
1-Methoxyphenanthrene: A similar compound with a single methoxy group.
1,4-Dimethylphenanthrene: A compound with two methyl groups but no methoxy group.
Propiedades
Número CAS |
13850-26-5 |
|---|---|
Fórmula molecular |
C17H20O2 |
Peso molecular |
256.34 g/mol |
Nombre IUPAC |
7-methoxy-1,4a-dimethyl-3,4,9,10-tetrahydrophenanthren-2-one |
InChI |
InChI=1S/C17H20O2/c1-11-14-6-4-12-10-13(19-3)5-7-15(12)17(14,2)9-8-16(11)18/h5,7,10H,4,6,8-9H2,1-3H3 |
Clave InChI |
QOECYSIXQCIRRT-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2CCC3=C(C2(CCC1=O)C)C=CC(=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[6-Amino-8-(ethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14727150.png)
![1-[(4-Chlorophenyl)methoxy]-3-pyridin-2-ylsulfanylpropan-2-ol](/img/structure/B14727158.png)
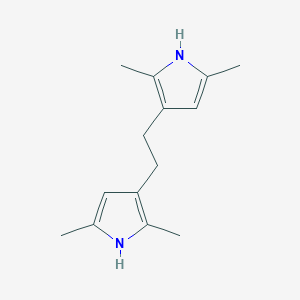

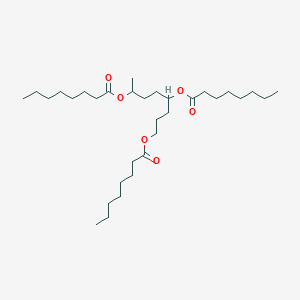
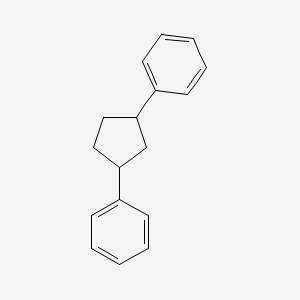
![N'-[(5-bromo-2,4-dimethoxyphenyl)methylideneamino]-N-(3,4-dimethylphenyl)butanediamide](/img/structure/B14727199.png)
